molecular formula C11H11F3O B2384864 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol CAS No. 13082-34-3

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol

Cat. No.: B2384864
CAS No.: 13082-34-3
M. Wt: 216.203
InChI Key: KRHLCHSAMBEJFD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is a fluorinated secondary alcohol characterized by a cyclopropyl group, a trifluoromethyl (CF₃) group, and a phenyl substituent attached to the central carbon. Its molecular formula is C₁₁H₁₁F₃O (exact formula inferred from structural analogs in , and 7), with a molecular weight of 216.20 g/mol. Key properties include high electronegativity due to the CF₃ group, steric hindrance from the cyclopropyl ring, and aromatic interactions from the phenyl group. This compound is utilized as a chiral intermediate in pharmaceutical synthesis, particularly in kinase inhibitors and antiviral agents .

Preparation Methods

The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetophenone under controlled conditions. The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a bioactive molecule. Its trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes and proteins, which can lead to improved pharmacological properties .

Case Study: Antithrombotic Activity
A notable application of 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is as an intermediate in the synthesis of the antithrombotic drug Prasugrel. The synthesis involves reactions that yield high purity and efficiency, making it suitable for industrial production .

Compound Yield (%) Method
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyl ethanone45Catalyzed reaction with isopropenyl acetate

Organic Synthesis

Building Block for Fluorinated Compounds
The compound serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated molecules. Its reactivity allows for various transformations such as oxidation and substitution reactions.

Synthetic Pathways
The synthesis of derivatives from this compound often involves:

  • Oxidation to form carboxylic acids.
  • Reduction to yield alcohols.
  • Nucleophilic substitution to create various substituted derivatives.

Materials Science

Applications in Nanotechnology
In materials science, this compound is utilized in the development of advanced materials such as mesoporous materials and OLED (Organic Light Emitting Diode) intermediates. Its unique properties enhance the performance of these materials .

Material Type Application
Mesoporous MaterialsCatalysts and adsorbents
OLED MaterialsDopants and hosts

Industrial Applications

The compound's favorable properties make it an attractive candidate for various industrial applications, particularly in specialty chemicals and advanced materials development. Its low toxicity and ease of synthesis contribute to its industrial viability.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to its binding affinity with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

  • Structure : Lacks the phenyl group, retaining only the cyclopropyl and CF₃ groups.
  • Properties :
    • Molecular formula: C₅H₇F₃O (MW: 140.11 g/mol) .
    • Boiling point: 75–77°C at 110 Torr ; density: 1.363 g/cm³ ; pKa: 12.40 .
  • Applications : Used in Ullmann coupling reactions to synthesize kinase inhibitor intermediates (e.g., GLPG3667 analogs) .

2,2,2-Trifluoro-1-phenylethan-1-ol

  • Structure : Contains the phenyl and CF₃ groups but lacks the cyclopropyl substituent.
  • Properties :
    • Molecular formula: C₈H₇F₃O (MW: 176.14 g/mol) .
    • Chiral resolution: Demonstrated enantiomeric separation via supercritical fluid chromatography (SFC) in enzyme-catalyzed reductions .
  • Applications : Explored in asymmetric synthesis for chiral alcohols, leveraging the CF₃ group’s electron-withdrawing effects .

1-Cyclopropyl-2,2-difluoroethan-1-ol

  • Structure : Similar to the target compound but with two fluorine atoms instead of three.
  • Properties :
    • Molecular formula: C₅H₈F₂O (MW: 122.11 g/mol) .
    • Lower electronegativity compared to the trifluoro analog, impacting hydrogen-bonding capacity.
  • Applications : Less commonly reported in drug synthesis, likely due to reduced stability from fewer fluorine atoms .

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

  • Structure : Replaces the hydroxyl group with an amine (-NH₂).
  • Properties :
    • Molecular formula: C₅H₈F₃N (MW: 155.12 g/mol) .
    • CAS: 705243-06-7; used as a chiral intermediate in antiviral drugs .
  • Applications: Critical for synthesizing non-racemic pharmaceuticals, leveraging the cyclopropyl group’s metabolic stability .
  • Key Difference : The amine functionality enables participation in peptide coupling and imine formation, unlike the alcohol group.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Application
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol C₁₁H₁₁F₃O 216.20 N/A ~1.3 (predicted) ~12.4 Kinase inhibitors, chiral synthesis
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol C₅H₇F₃O 140.11 75–77 (110 Torr) 1.363 12.40 Ullmann coupling intermediates
2,2,2-Trifluoro-1-phenylethan-1-ol C₈H₇F₃O 176.14 N/A N/A N/A Asymmetric catalysis
1-Cyclopropyl-2,2-difluoroethan-1-ol C₅H₈F₂O 122.11 N/A N/A N/A Limited pharmaceutical use
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine C₅H₈F₃N 155.12 N/A N/A ~10.5 Antiviral drug intermediates

Research Findings and Trends

Steric and Electronic Effects : The cyclopropyl group in the target compound enhances metabolic stability by resisting oxidative degradation, while the CF₃ group increases electronegativity, favoring interactions with hydrophobic enzyme pockets .

Chiral Resolution: The phenyl group enables enantiomeric separation techniques (e.g., SFC), critical for producing non-racemic drug intermediates .

Synthetic Utility : Ullmann and Buchwald–Hartwig couplings are key methods for derivatizing cyclopropyl-trifluoro alcohols into bioactive molecules .

Thermodynamic Stability: The trifluoroethanol moiety’s high boiling point and density suggest strong intermolecular forces, impacting purification strategies .

Biological Activity

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is an organic compound with the molecular formula C11H11F3OC_{11}H_{11}F_3O and a molecular weight of approximately 216.20 g/mol. This compound features a cyclopropyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

  • Cyclopropyl Group : Contributes to structural rigidity.
  • Trifluoromethyl Group : Enhances lipophilicity and reactivity.
  • Phenolic Structure : Influences binding affinity to biological targets.

The compound's molecular structure can be represented as follows:

SMILES C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O\text{SMILES }C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors.

Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
  • Receptor Binding : The phenyl group contributes to strong binding affinities with specific receptors, potentially affecting signal transduction pathways.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines. These studies have shown that the compound exhibits:

  • Antiproliferative Effects : Inhibition of cell proliferation in cancer cell lines has been observed, suggesting potential anticancer properties.
Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10Induction of apoptosis
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Inhibition of DNA synthesis

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

Case Study: Anticancer Activity

In a controlled experiment using A549 lung cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2,2,2-Trifluoro-1-phenylethanolC8H7F3OC_8H_7F_3OLacks cyclopropyl group; different reactivity
1-(Trifluoromethyl)-cyclopropanolC4H5F3OC_4H_5F_3ONo phenyl group; simpler structure
1-Cyclohexyl-2,2,2-trifluoroethanolC11H11F3OC_{11}H_{11}F_3OCyclohexyl instead of cyclopropyl; different stability

The presence of both the trifluoromethyl and cyclopropyl groups in this compound imparts unique steric and electronic properties that enhance its potential for specific applications in medicinal chemistry.

Q & A

Q. Basic: What are the optimal synthetic routes for 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, and how can by-product formation be minimized?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with a substituted phenyl precursor. Key steps include:

  • Cyclopropane Ring Formation : Use transition-metal catalysts (e.g., Rh or Pd) to facilitate cyclopropanation of a trifluoromethyl-substituted alkene .
  • Stereoselective Hydroxylation : Employ asymmetric catalysis or chiral auxiliaries to install the hydroxyl group while minimizing racemization .
  • By-Product Mitigation : Optimize reaction conditions (e.g., low temperature, inert atmosphere) and use scavengers (e.g., molecular sieves) to suppress side reactions like β-elimination or fluoromethyl group degradation .

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHLCHSAMBEJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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